molecular formula C44H70O12 B008793 (3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one CAS No. 108351-33-3

(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

Cat. No.: B008793
CAS No.: 108351-33-3
M. Wt: 791 g/mol
InChI Key: NMRJNTQQIGHZHW-HVMOMMIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Lisuride is synthesized from isolysergic acid, which is an ergot alkaloid. The synthetic route involves several steps, including the formation of an ergoline ring system and subsequent functionalization to introduce the desired substituents . The industrial production of lisuride typically involves the following steps:

Chemical Reactions Analysis

Lisuride undergoes various chemical reactions, including:

    Oxidation: Lisuride can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Lisuride can undergo substitution reactions, particularly at the nitrogen atoms in the ergoline ring system.

Scientific Research Applications

Lisuride has a wide range of scientific research applications, including:

Properties

CAS No.

108351-33-3

Molecular Formula

C44H70O12

Molecular Weight

791 g/mol

IUPAC Name

(3E,5E,11E,13E)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C44H70O12/c1-13-14-15-18-34-29(6)37(54-38-23-33(45)41(48)32(9)53-38)24-44(52-12,56-34)31(8)40(47)30(7)42-35(50-10)19-16-17-25(2)20-27(4)39(46)28(5)21-26(3)22-36(51-11)43(49)55-42/h13-19,21-22,27-35,37-42,45-48H,20,23-24H2,1-12H3/b14-13+,18-15+,19-16+,25-17+,26-21+,36-22+

InChI Key

NMRJNTQQIGHZHW-HVMOMMIXSA-N

SMILES

CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C

Isomeric SMILES

C/C=C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C\C=C(\CC(C(C(/C=C(/C=C(\C(=O)O2)/OC)\C)C)O)C)/C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C

Canonical SMILES

CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C

Synonyms

HS-6, N. otitidiscaviarum
HS-6, Nocardia

Origin of Product

United States

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